molecular formula C9H9F3O B1380851 [4-(2,2,2-Trifluoroethyl)phenyl]methanol CAS No. 1108151-49-0

[4-(2,2,2-Trifluoroethyl)phenyl]methanol

Cat. No.: B1380851
CAS No.: 1108151-49-0
M. Wt: 190.16 g/mol
InChI Key: PEJVXOLAPROZSH-UHFFFAOYSA-N
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Description

[4-(2,2,2-Trifluoroethyl)phenyl]methanol (CAS 1108151-49-0) is a fluorinated benzyl alcohol derivative that serves as a versatile and high-value synthetic building block in organic and medicinal chemistry research . This compound, with the molecular formula C 9 H 9 F 3 O and a molecular weight of 190.16 g/mol, features a benzyl alcohol group para-substituted with a 2,2,2-trifluoroethyl moiety . The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the compound's electronic properties and metabolic stability, making it an attractive intermediate for the development of advanced chemical entities . Its primary research value lies in the construction of more complex molecules for pharmaceutical, agrochemical, and materials science applications. The benzyl alcohol functional group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or utilized in nucleophilic substitution and esterification reactions to create diverse molecular architectures . The incorporation of the trifluoroethyl group is a strategic maneuver in drug discovery, as this moiety is known to enhance lipid solubility, improve membrane permeability, and increase metabolic stability of lead compounds, often leading to improved pharmacokinetic profiles . Researchers leverage this compound to develop potential therapeutic agents with protease inhibition, anticancer, anti-tumor, and other targeted biological activities . As a specialized reagent, this compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(2,2,2-trifluoroethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c10-9(11,12)5-7-1-3-8(6-13)4-2-7/h1-4,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJVXOLAPROZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108151-49-0
Record name [4-(2,2,2-trifluoroethyl)phenyl]methanol
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Preparation Methods

Radical Trifluoromethylation of Phenylmethanol Derivatives

One of the most prominent methods involves the radical trifluoromethylation of phenylmethanol precursors. This approach typically employs trifluoromethylating agents such as Togni’s reagent, Umemoto’s reagent, or other electrophilic trifluoromethyl sources under radical initiation conditions. The process generally proceeds as follows:

  • Reaction Conditions: Use of radical initiators like AIBN or peroxides at elevated temperatures.
  • Reagents: Trifluoromethylating agents (e.g., Togni’s reagent).
  • Outcome: Formation of the trifluoroethyl group attached to the aromatic ring, yielding [4-(2,2,2-Trifluoroethyl)phenyl]methanol after subsequent hydrolysis or reduction steps.

Research Findings: Studies indicate that this method provides moderate to high yields (around 60-80%) and is adaptable for scale-up, with the main challenge being controlling radical side reactions.

Hydrogenation of Trifluoroacetophenone Derivatives

Another significant route involves the catalytic hydrogenation of trifluoroacetophenone derivatives:

  • Reaction Conditions: Hydrogen gas (H₂) under pressure (1-10 atm), with a palladium or platinum catalyst.
  • Reagents: Trifluoroacetophenone as the precursor.
  • Process: The ketone undergoes reduction to form the corresponding trifluoromethyl-substituted benzyl alcohol, which is then converted into the target compound via methylation or hydrolysis.

Research Findings: This method tends to yield high purity products with yields exceeding 85%, especially when conducted under optimized conditions with high catalyst efficiency.

Nucleophilic Substitution on Halogenated Precursors

A versatile approach involves nucleophilic substitution reactions on halogenated aromatic compounds:

  • Starting Material: 4-halo-phenyl derivatives (e.g., 4-iodo- or 4-chloro-phenyl compounds).
  • Reaction Conditions: Use of nucleophiles such as trifluoroethyl anions generated in situ with strong bases like sodium hydride or potassium tert-butoxide.
  • Reagents: Trifluoroethyl precursors, often prepared via halogen exchange or direct fluorination.

Research Findings: This route offers high regioselectivity and yields typically ranging from 70-90%, with the added advantage of functional group tolerance.

Synthesis via Organometallic Intermediates

Organometallic chemistry provides another pathway:

  • Method: Formation of trifluoroethyl organometallic reagents (e.g., Grignard or organolithium compounds) followed by addition to benzaldehyde derivatives.
  • Reaction Conditions: Anhydrous solvents such as tetrahydrofuran (THF) at low temperatures (-78°C to 0°C).
  • Outcome: Formation of the target alcohol after hydrolysis.

Research Findings: This method is highly controllable, producing yields of 75-85%, but requires stringent moisture control.

Data Table Summarizing Preparation Methods

Method Reagents Reaction Conditions Typical Yield Advantages Limitations
Radical trifluoromethylation Togni’s or Umemoto’s reagent, radical initiators Elevated temperature, inert atmosphere 60-80% Versatile, scalable Radical side reactions, control needed
Hydrogenation of trifluoroacetophenone H₂, Pd/C or Pt catalysts 1-10 atm H₂, moderate temperature >85% High purity, high yield Catalyst cost, hydrogen handling
Nucleophilic substitution Halogenated phenyl compounds, NaH, KOtBu Room temperature, inert atmosphere 70-90% Regioselectivity, functional group tolerance Requires halogenated precursors
Organometallic addition Grignard or organolithium reagents, benzaldehyde derivatives Low temperature, dry solvents 75-85% Precise control, high yields Moisture sensitive, complex setup

Additional Notes and Research Insights

  • Environmental Considerations: Recent advances emphasize greener solvents and catalytic methods to reduce waste and hazardous reagents.
  • Scale-up Potential: Methods involving catalytic hydrogenation and nucleophilic substitution are preferred for industrial synthesis due to their high efficiency and scalability.
  • Purification Techniques: Post-synthesis purification typically involves column chromatography with silica gel and gradient elution, or fractional distillation for high-purity isolation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(2,2,2-Trifluoroethyl)phenyl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form [4-(2,2,2-Trifluoroethyl)phenyl]methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-(2,2,2-Trifluoroethyl)benzaldehyde or 4-(2,2,2-Trifluoroethyl)benzoic acid.

    Reduction: [4-(2,2,2-Trifluoroethyl)phenyl]methane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

[4-(2,2,2-Trifluoroethyl)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(2,2,2-Trifluoroethyl)phenyl]methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Substituent(s) Position Molecular Weight Key Properties/Applications
[4-(2,2,2-Trifluoroethyl)phenyl]methanol (hypothetical) C₉H₉F₃O -CH₂CF₃ Para 190.16 Potential use in drug design for enhanced stability; no direct synthetic data in evidence .
(2-Fluoro-4-(trifluoromethyl)phenyl)methanol C₈H₆F₄O -F, -CF₃ 2,4 194.13 High purity (95%); used as a bioactive intermediate in medicinal chemistry .
[4-(2,2,2-Trifluoroethoxy)phenyl]methanol C₉H₉F₃O₂ -OCH₂CF₃ Para 206.16 Versatile synthetic scaffold; commercial availability for lab use .
2,2,2-Trifluoro-1-(p-tolyl)ethanol C₉H₉F₃O -CF₃, -CH₃ Para 190.16 Secondary alcohol; studied for materials science applications .
4-(2,2,2-Trifluoro-1-hydroxyethyl)phenol C₈H₇F₃O₂ -CF₃CH(OH)- Para 192.14 Phenolic derivative with applications in fluorinated polymer synthesis .

Research Findings and Challenges

  • Synthetic Challenges : Introducing the trifluoroethyl group requires harsh conditions (e.g., high-temperature Pd catalysis ), whereas trifluoromethylation can be achieved under milder protocols .
  • Biological Efficacy : Trifluoroethyl-substituted compounds may exhibit superior target engagement over trifluoromethyl analogs in certain cases due to reduced steric hindrance .

Biological Activity

[4-(2,2,2-Trifluoroethyl)phenyl]methanol, with the molecular formula C9H9F3O and a CAS number of 1108151-49-0, is a compound characterized by its phenolic structure and a trifluoroethyl group at the para position of the phenyl ring. The compound has garnered attention for its potential biological activities, particularly its interactions with various biological macromolecules, which may have implications in therapeutic applications.

  • Molecular Weight : 190.17 g/mol
  • Physical State : Solid at room temperature
  • Unique Features : Exhibits solvatochromic properties, relevant in studies of solvent interactions.

Interaction with Tyrosine–tRNA Ligase

Research indicates that this compound interacts specifically with tyrosine–tRNA ligase in cytoplasmic environments. This enzyme plays a crucial role in protein synthesis by facilitating the attachment of amino acids to their corresponding tRNA molecules.

  • Mechanism of Action : The binding affinity of this compound suggests it may inhibit or modulate the activity of tyrosine–tRNA ligase, potentially affecting cellular processes such as metabolism and protein synthesis pathways.

Study on Antibacterial Activity

A study explored the antibacterial properties of structurally related compounds. It was found that halogenated derivatives exhibited enhanced binding interactions with virulence factors in Staphylococcus aureus and demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum. These findings suggest that compounds with similar frameworks to this compound could also exhibit significant antimicrobial properties .

Synthesis and Evaluation

The synthesis of this compound has been documented through various methods that optimize yield and purity. The biological evaluation focuses on its potential as a lead compound for developing new therapeutic agents targeting protein synthesis pathways.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-(Trifluoromethyl)phenyl methanolC13H17F3OContains a trifluoromethyl group
4-(4-(2,2,2-Trifluoroethyl)phenoxy)phenyl)methanolC15H13F3O2Additional phenoxy group enhancing solubility
Bis(4-(phenyl(2,2,2-trifluoroethyl)amino)phenyl)methanolC21H18F6N2OMultiple phenyl groups and amino substitutions

The unique trifluoroethyl substitution at the para position on the phenol ring distinguishes this compound from other similar compounds and contributes to its distinct biological activity profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for [4-(2,2,2-Trifluoroethyl)phenyl]methanol, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with 4-bromophenyl methanol. React with 2,2,2-trifluoroethyl iodide via nucleophilic substitution using a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/toluene mixture at 80°C for 12 hours .
  • Step 2 : Purify via column chromatography (silica gel, petroleum ether/ethyl acetate 3:1) to isolate the product. Yield optimization (40–60%) depends on stoichiometric ratios and catalyst loading .
  • Alternative Route : Friedel-Crafts alkylation of phenol derivatives with trifluoroethyl halides, followed by reduction of ketone intermediates (e.g., NaBH₄ in ethanol) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what are diagnostic spectral markers?

  • Key Techniques :

  • ¹⁹F NMR : A singlet near δ -70 ppm confirms the trifluoroethyl group .
  • ¹H NMR : The methanol proton appears as a broad singlet (δ 1.5–2.5 ppm, exchangeable with D₂O). Aromatic protons show splitting patterns consistent with para substitution (δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Strong O-H stretch (~3200 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
    • Validation : Cross-reference with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethyl group influence the reactivity of the phenyl-methanol system?

  • Electronic Effects :

  • The -CF₃ group increases the acidity of the methanol hydroxyl (pKa ~10–12 vs. ~15 for unsubstituted benzyl alcohol) due to inductive effects, facilitating deprotonation in nucleophilic reactions .
  • Reactivity Studies : Under basic conditions (e.g., K₂CO₃/DMF), the compound undergoes etherification with alkyl halides 30% faster than non-fluorinated analogs .
    • Data Contradiction : Conflicting reports on Friedel-Crafts reactivity (e.g., para vs. meta directing) may arise from solvent polarity; DFT calculations suggest polar aprotic solvents enhance para selectivity .

Q. What strategies resolve enantiomeric impurities in this compound derivatives?

  • Chiral Resolution :

  • Use chiral auxiliaries (e.g., (R)-BINOL) during esterification, followed by enzymatic hydrolysis (lipase B) to isolate (S)-enantiomers .
  • Case Study : Asymmetric transfer hydrogenation with Ru(II)-TsDPEN catalyst achieves 85% ee in THF/water (1:1) at 40°C .
    • Analytical Validation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) to quantify enantiomeric excess .

Q. How does this compound interact with biological targets in drug discovery contexts?

  • In Vitro Protocols :

  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (e.g., CA-II) via fluorescence-based assays (IC₅₀ values <10 µM suggest therapeutic potential) .
  • Cytotoxicity : Evaluate in HEK293 cells using MTT assays (72-hour exposure, LC₅₀ >100 µM indicates low toxicity) .
    • Mechanistic Insight : Molecular docking (AutoDock Vina) reveals hydrogen bonding between the methanol group and CA-II active-site residues (His94, Gln92) .

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